molecular formula C23H25ClN4O3S B3413252 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide CAS No. 946207-05-2

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B3413252
CAS No.: 946207-05-2
M. Wt: 473 g/mol
InChI Key: ZCZZHKNFOVZVJV-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazine ring, a phenyl group, and a sulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the azepane group, and the attachment of the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and sulfonamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-31-21-12-8-18(24)16-22(21)32(29,30)27-19-9-6-17(7-10-19)20-11-13-23(26-25-20)28-14-4-2-3-5-15-28/h6-13,16,27H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZZHKNFOVZVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide
Reactant of Route 6
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-chloro-2-methoxybenzene-1-sulfonamide

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